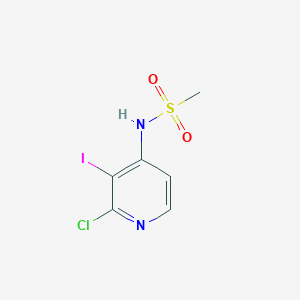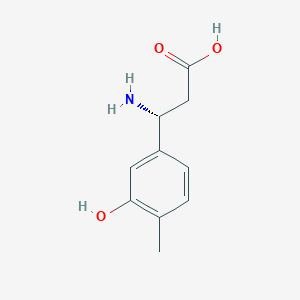
5-Bromo-3-iodo-2-methoxypyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-iodo-2-methoxypyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6BrIN2O It is a derivative of pyridine, featuring bromine, iodine, and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-methoxypyridin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction proceeds through a Suzuki-Miyaura coupling, followed by crystallization and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters under basic conditions.
Nucleophilic Substitution: Utilizes nucleophiles such as amines or thiols to replace the halogen atoms.
Oxidation: Employs oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.
Scientific Research Applications
5-Bromo-3-iodo-2-methoxypyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-methoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 5-Bromo-2-iodo-3-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridin-4-ol
Uniqueness
5-Bromo-3-iodo-2-methoxypyridin-4-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H6BrIN2O |
|---|---|
Molecular Weight |
328.93 g/mol |
IUPAC Name |
5-bromo-3-iodo-2-methoxypyridin-4-amine |
InChI |
InChI=1S/C6H6BrIN2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) |
InChI Key |
BBMVWKFCTNXREV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1I)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


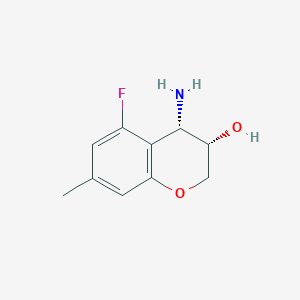
![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)

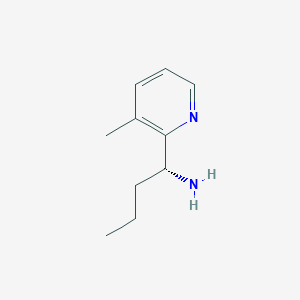
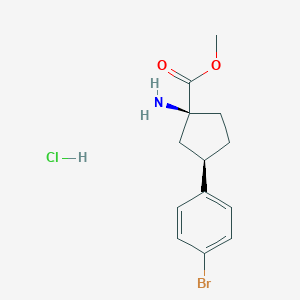


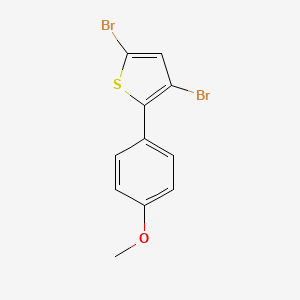
![(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)

